molecular formula C10H10O4 B1462836 Dimethyl phthalate-3,4,5,6-d4 CAS No. 93951-89-4

Dimethyl phthalate-3,4,5,6-d4

Cat. No.: B1462836
CAS No.: 93951-89-4
M. Wt: 198.21 g/mol
InChI Key: NIQCNGHVCWTJSM-LNFUJOGGSA-N
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Description

Dimethyl phthalate-3,4,5,6-d4 is a short-chained ester known as a phthalate acid ester . It is majorly used as a plasticizer for the production of polyvinyl chloride (PVC) and in the coating of cellulose films . It appears as a water-white liquid without significant odor .


Synthesis Analysis

The synthesis of this compound involves a nucleophilic addition to phthalic anhydride in the presence of 110 mol% of FeCl3·6H2O at 90 °C .


Molecular Structure Analysis

The molecular formula of this compound is C10H10O4 . The IUPAC name is dimethyl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 198.21 g/mol . It is denser than water and insoluble in water . The flash point is 300 °F .

Scientific Research Applications

Interaction with Trypsin

Dimethyl phthalate (DMP) has been studied for its interaction with trypsin, a digestive enzyme. Research indicates that DMP can form a complex with trypsin, driven mainly by hydrophobic interactions, leading to changes in trypsin's fluorescence and conformation. This interaction could offer insights into the toxicological effects of DMP (Wang, Zhang, & Wang, 2015).

Catalytic Ozonation with Ce-Substituted Goethite

The catalytic ozonation of DMP using Ce-substituted goethite as a catalyst has been explored. This process showed a significant increase in the mineralization of DMP, suggesting the potential of Ce-substituted goethite in DMP degradation (Bai, Wang, & Yang, 2017).

Degradation in Soil and Aqueous Solutions

Studies on the degradation of DMP in soil slurries and aqueous solutions by persulfate at ambient temperatures have shown effective mineralization of DMP, providing valuable knowledge for treating DMP-contaminated environments (Wang, Deng, & Yang, 2014).

Electrocoagulation Treatment

Research on the treatment of phthalates, including DMP, using electrocoagulation with stainless steel electrodes, has demonstrated the potential of this method for efficient DMP removal and toxicity reduction in treated water (Kabdaşlı et al., 2009).

Biodegradation by Bacillus thuringiensis

Bacillus thuringiensis, isolated from soil, has been found to effectively biodegrade DMP. This bacterium shows potential for commercial-scale bioremediation of DMP (Surhio et al., 2014).

Detection in Beverages and Water

A biotin–streptavidin-amplified real-time immune-PCR assay has been developed for detecting DMP in beverage and drinking water samples, highlighting the importance of monitoring DMP in the environment (Sun & Zhuang, 2015).

Fungal Degradation

Research on the degradation of DMP by a Fusarium species isolated from mangrove sediment emphasizes the role of fungi in environmental detoxification of DMP (Luo et al., 2009).

Oxidative Degradation

A study on the oxidative degradation of DMP using the Fe(VI)/H2O2 process provides insight into effective degradation methods and potential degradation pathways (Xue et al., 2019).

Safety and Hazards

Dimethyl phthalate-3,4,5,6-d4 is classified as an acute aquatic hazard (Category 3), H402 . It is harmful to aquatic life and should be avoided from release to the environment . Eye contact may produce severe irritation and direct skin contact may produce mild irritation .

Biochemical Analysis

Biochemical Properties

Dimethyl phthalate-3,4,5,6-d4 plays a significant role in biochemical reactions, particularly in the study of enzyme interactions and metabolic pathways. It interacts with various enzymes, including esterases, which catalyze the hydrolysis of ester bonds . This interaction results in the formation of methanol and phthalic acid, which can further participate in other biochemical processes . Additionally, this compound can bind to proteins and other biomolecules, affecting their structure and function .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the expression of genes involved in detoxification and stress response pathways . Furthermore, this compound can alter cellular metabolism by interacting with key metabolic enzymes, leading to changes in the levels of metabolites and overall metabolic flux . These effects can vary depending on the cell type and the concentration of the compound used in the experiments .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules, including enzymes and proteins. It can inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in their catalytic activity . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions can result in changes in the expression of genes involved in various cellular processes, including metabolism, detoxification, and stress response .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term studies have shown that this compound can have persistent effects on cellular function, including alterations in gene expression and metabolic pathways . These effects can be observed in both in vitro and in vivo studies, depending on the experimental conditions .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound may have minimal effects on cellular function and overall health . At higher doses, this compound can cause toxic effects, including oxidative stress, inflammation, and disruption of metabolic pathways . These adverse effects are dose-dependent and can vary between different animal models . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its toxic effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to its degradation and detoxification. The compound is metabolized by esterases, resulting in the formation of methanol and phthalic acid . These metabolites can further participate in other metabolic processes, including the citric acid cycle and the pentose phosphate pathway . Additionally, this compound can affect the levels of other metabolites and influence overall metabolic flux .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cellular membranes and its localization within specific cellular compartments . The distribution of this compound can vary depending on the cell type and the experimental conditions . Accumulation of the compound in certain tissues can lead to localized effects on cellular function and metabolism .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . For example, this compound may localize to the mitochondria, where it can affect mitochondrial function and energy metabolism . The subcellular localization of this compound can also impact its interactions with other biomolecules and its overall biochemical activity .

Properties

IUPAC Name

dimethyl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-13-9(11)7-5-3-4-6-8(7)10(12)14-2/h3-6H,1-2H3/i3D,4D,5D,6D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIQCNGHVCWTJSM-LNFUJOGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C(=O)OC)C(=O)OC)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80662322
Record name Dimethyl phthalate-3,4,5,6-d4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80662322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93951-89-4
Record name Dimethyl phthalate-3,4,5,6-d4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80662322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Epikote 1004 (180 g), a homopolymer of butylene terephthalate (120 g) and triphenylethyl phosphonium iodide (0.3 g) were melt blended in an extruder as described in Composition 1. A sample of the solidified resulting mixture (30 g) and dimethylphthalate (10 g) were heated in a beaker to 260° C. and poured into butyl diglycol acetate (120 g) at 125° C. The mixture was dispersed using a Silverson high speed stirrer for 3 minutes during which time the temperature rose to 140° C. The mixture was cooled using an ice bath, reaching 49° C. within one minute. The resulting dispersion had a non-volatile content of 18.7% and a particle size range of 0.5 to 10μ.
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Synthesis routes and methods II

Procedure details

Accordingly the present invention provides a method of producing dimethyl phthalate, which comprises treating phthalic anhydride with methanol, adding a catalyst, such as sulphuric acid, hydrochloric acid or mixture thereof and a promoter, such as, dimethyl sulphate; refluxing the resultant mixture at a temperature in the range of 60 to 100 degree Celsius, for a time period in the range of 6 to 12 hours, in the presence of benzene; separating the distillate into two layers; removing the aqueous layer and recycling the benzene layer, recovering unreacted methanol by distillation; neutralizing the residue with caustic soda followed by extraction with benzene; distilling the extract under vacuum to obtain benzene; continuing the distillation process at a temperature in the range of 145 to 146 degree Celsius under 10 mm of mercury to obtain dimethyl phthalate.
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Synthesis routes and methods III

Procedure details

The present invention provides a method of producing dimethyl phthalate from naphthalene based chemicals, particularly, phthalic anhydride, which is a coal tar by product, by treating phthalic anhydride with methanol, adding a catalyst, such as sulphuric acid, hydrochloric acid or mixture thereof and a promoter, such as, dimethyl sulphate. Refluxing the resultant mixture at a temperature in the range of 60 to 100 degree Celsius, for a time period in the range of 6 to 12 hours, in presence of benzene. Separating the distillate into two layers. Removing the aqueous layer and sending back the benzene layer to the reaction vessel. Recovering unreacted methanol by distillation. Neutralizing the residue with caustic soda followed by extraction with benzene. Distilling the extract under vacuum to obtain benzene, and continuing the distillation process at a temperature in the range of 145 to 146 degree Celsius under 10 mm of mercury to obtain dimethyl phthalate.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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